molecular formula C18H23ClN2O2 B2747704 6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one CAS No. 900873-88-3

6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one

Cat. No. B2747704
CAS RN: 900873-88-3
M. Wt: 334.84
InChI Key: GLKKKZLPJLYNLG-UHFFFAOYSA-N
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Description

The compound “6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

Quinoline derivatives exhibit important biological activities due to their unique molecular structure . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase . This ultimately leads to rapid bacterial death .

Scientific Research Applications

Antiviral Applications

This compound, like many indole derivatives, shows promise in antiviral research. Indole derivatives have been synthesized and tested for their inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the creation of numerous analogs, potentially increasing the efficacy and selectivity of antiviral agents.

Anticancer Research

In the realm of oncology, indole derivatives have been evaluated for their cytotoxicity against different cancer cell lines, including liver, breast, and colon cancer cells . The compound’s ability to induce cell death in these lines suggests its potential use as a chemotherapeutic agent, warranting further investigation into its mechanism of action and therapeutic window.

Antidepressant Synthesis

The synthesis of antidepressant molecules often involves complex structures, and indole derivatives have been utilized in this process. For instance, the compound’s framework can be incorporated into the synthesis of molecules like aripiprazole, a well-known antipsychotic and antidepressant medication .

Antimicrobial and Antifungal Properties

Quinoline derivatives, which share structural similarities with our compound of interest, are known for their antimicrobial activities. They are effective against a range of Gram-positive and Gram-negative microbial species and have been used to develop new antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .

Agricultural Applications

While direct references to the use of this specific compound in agriculture were not found, related indole and quinoline derivatives have been explored for their potential as agrochemicals. These compounds can serve as growth regulators, fungicides, or insecticides, contributing to plant protection and yield improvement .

Mechanism of Action

The mechanism of action of quinoline derivatives is largely due to their ability to inhibit DNA synthesis . They promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, which leads to rapid bacterial death .

Future Directions

The future directions in the research of quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name

6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2/c1-4-20-5-7-21(8-6-20)11-14-10-16(22)23-15-9-12(2)18(19)13(3)17(14)15/h9-10H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKKKZLPJLYNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C(=C(C(=C3)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one

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